molecular formula C16H20N4O3S B11487682 N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11487682
M. Wt: 348.4 g/mol
InChI Key: QMAQFRJBPUNAGO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a thiadiazole ring, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with sulfur-containing reagents under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the thiadiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the acylation of the intermediate with an acetic acid derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, sulfonated compounds.

Scientific Research Applications

N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-oxadiazol-3-yl]oxy}acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the combination of its morpholine and thiadiazole rings, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C16H20N4O3S/c1-2-12-5-3-4-6-13(12)17-14(21)11-23-16-15(18-24-19-16)20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,21)

InChI Key

QMAQFRJBPUNAGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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